

Application Notes: Utilizing **Streptolysin O** for Selective Cell Permeabilization

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Compound of Interest

Compound Name: *Streptol*

Cat. No.: *B1238324*

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Introduction

Streptolysin O (SLO), a pore-forming exotoxin produced by most strains of Group A *Streptococcus*, is a powerful tool for the selective permeabilization of the plasma membrane in eukaryotic cells.[1][2] Its unique mechanism of action allows for the transient and controlled introduction of otherwise membrane-impermeant molecules into the cytosol, making it invaluable for a wide range of applications in cell biology, immunology, and drug development. [3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of SLO for selective cell permeabilization.

Mechanism of Action

SLO belongs to the family of cholesterol-dependent cytolysins (CDCs).[2][5] The process of permeabilization is a multi-step mechanism:

- **Binding:** Monomeric, water-soluble SLO molecules bind to cholesterol-rich domains in the plasma membrane of target cells.[1][6] This initial binding step is temperature-independent but requires the presence of cholesterol.[7]
- **Oligomerization:** Once bound to the membrane, SLO monomers diffuse laterally and oligomerize, forming arc- and ring-shaped pre-pore complexes.[1][6]

- **Pore Formation:** A significant conformational change occurs, leading to the insertion of the oligomeric complexes into the lipid bilayer, forming large transmembrane pores.[\[6\]](#)[\[8\]](#) These pores can have a diameter of up to 30-35 nm, allowing the passage of macromolecules up to 100-150 kDa.[\[1\]](#)[\[3\]](#)

This mechanism ensures that only the plasma membrane is permeabilized, as SLO cannot access the cholesterol-containing membranes of internal organelles.[\[7\]](#) Furthermore, under controlled conditions, the permeabilization can be reversible, as cells can actively repair these pores in a calcium-dependent process, allowing for the study of cellular functions after the delivery of molecules.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Key Advantages of Using SLO:

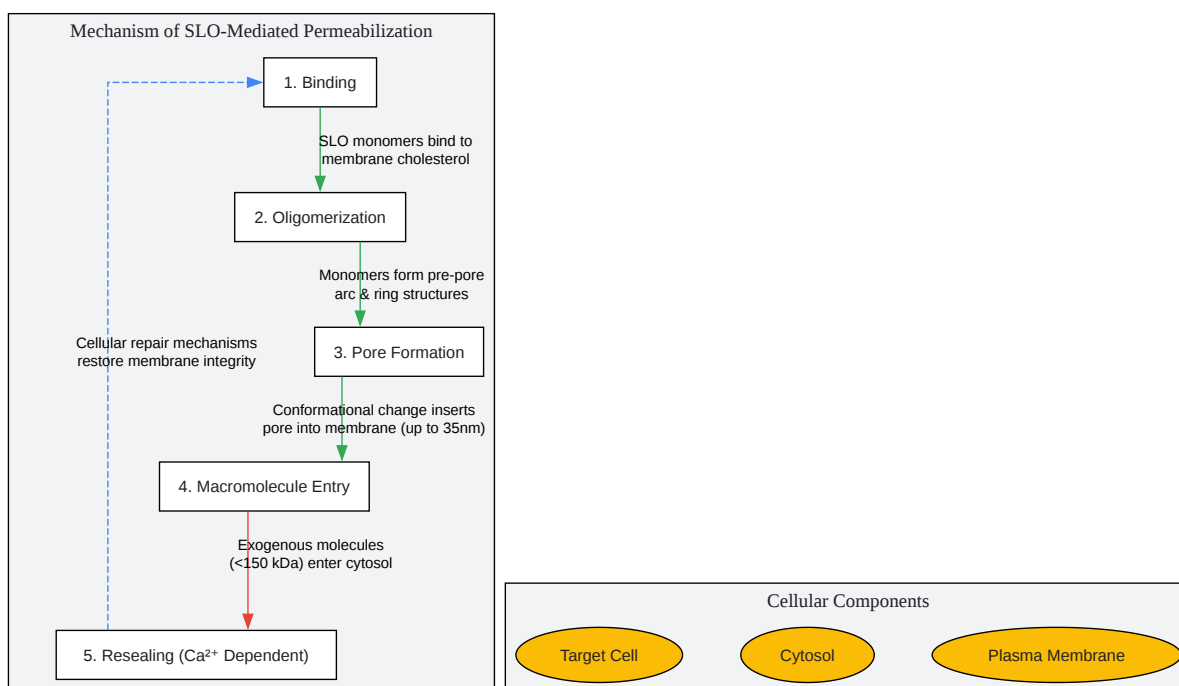
- **Selectivity:** Permeabilizes only the plasma membrane, leaving intracellular organelle membranes intact.[\[7\]](#)
- **Large Pore Size:** Allows for the delivery of a wide range of macromolecules, including proteins, antibodies, and nucleic acids.[\[3\]](#)[\[11\]](#)
- **Reversibility:** Cells can reseal the pores and remain viable for extended periods, enabling long-term functional studies.[\[9\]](#)[\[10\]](#)
- **Efficiency:** High permeabilization efficiency (often >80%) can be achieved with minimal cell death (<10%) when optimized.[\[12\]](#)[\[13\]](#)
- **Simplicity:** The procedure is relatively quick and straightforward, without the need for specialized equipment.[\[12\]](#)

Applications in Research and Drug Development

- **Macromolecule Delivery:** Introduction of antibodies, enzymes, peptides, and fluorescent probes to study intracellular targets and signaling pathways.[\[3\]](#)[\[4\]](#)[\[12\]](#)
- **Drug Discovery:** Screening of compounds that target cytosolic proteins by facilitating their entry into the cell.
- **Gene Silencing:** Delivery of siRNA into difficult-to-transfect cells.[\[13\]](#)

- Study of Cellular Processes: Investigation of processes like nuclear import/export, signal transduction, and cytoskeletal dynamics.[14][15][16]
- Apoptosis Research: Introduction of pro-apoptotic proteins to study cell death mechanisms.

Visualizations



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Caption: Mechanism of **Streptolysin O** action on the cell membrane.

Summary of Quantitative Data

Quantitative parameters for SLO-mediated permeabilization are highly dependent on the specific cell type and experimental conditions. The following tables provide a summary of key data points gathered from various studies.

Table 1: General Properties of **Streptolysin O** (SLO)

Property	Value	References
Toxin Family	Cholesterol-Dependent Cytolysin (CDC)	[2]
Molecular Weight	~69 kDa	[1]
Pore Diameter	Up to 30-35 nm	[1] [3]
Max. Size of Delivered Molecule	~100-150 kDa	[3] [12] [17]
Cellular Receptor	Membrane Cholesterol	[1] [7]
Resealing Requirement	Ca ²⁺ , Calmodulin, Intact Microtubules	[3] [9] [10]

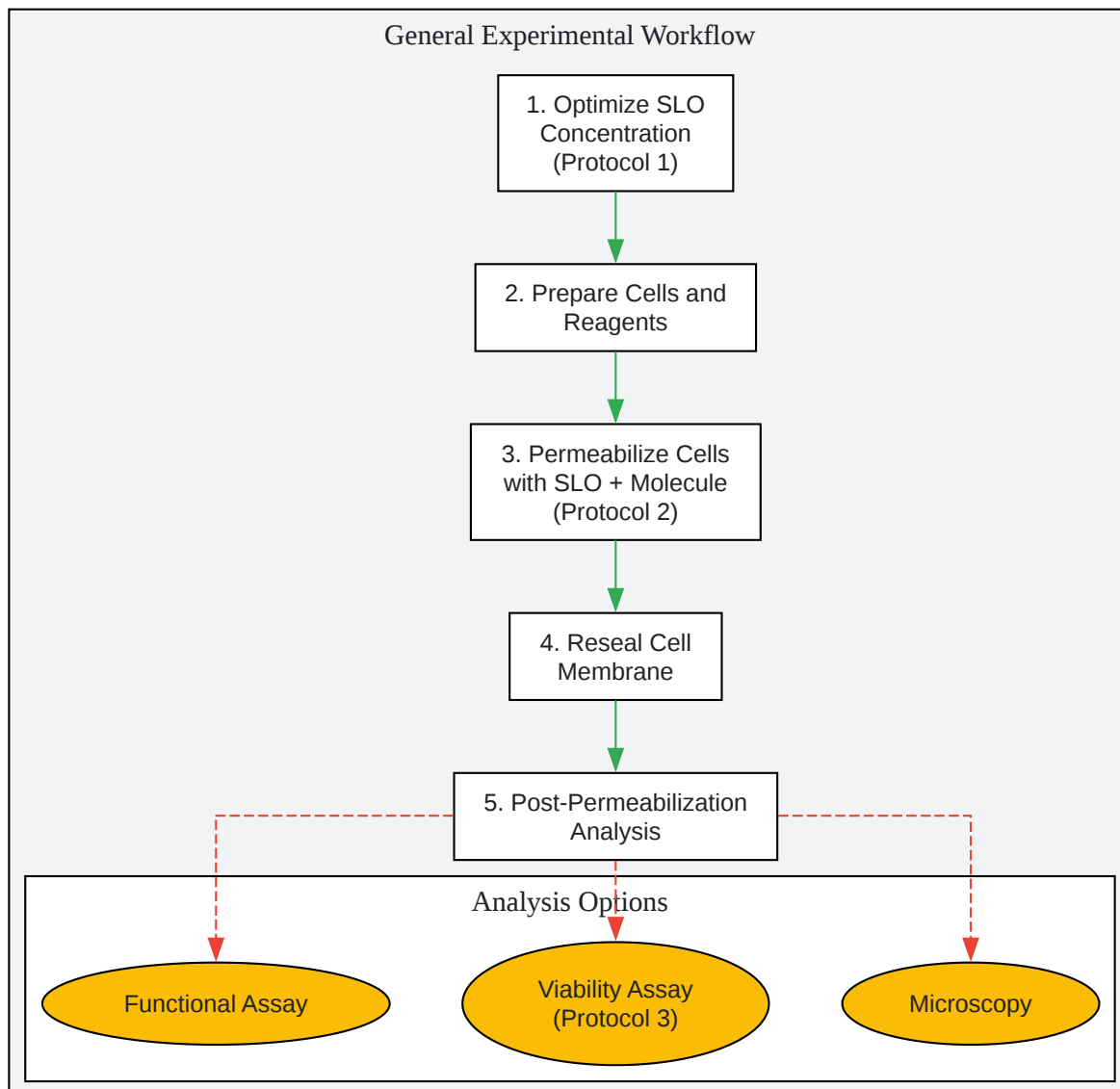
Table 2: Example Optimal SLO Concentrations for Different Cell Lines

Note: These values are starting points. Optimization is critical for each new cell line and experiment.

Cell Line	SLO Concentration	Permeabilization Time	References
THP-1 (human monocytic)	20 ng/mL	15 min	[3] [10]
RBL 2H3 (rat basophilic leukemia)	100 ng/mL	10 min	[3]
HeLa (human cervical cancer)	0.1 - 0.4 µg/mL	5 min (binding on ice)	[17] [18]
Myeloma cells (JIM-3, H929)	1.5 - 3.0 µg/mL	30 min	[13]
COS (monkey kidney fibroblast)	100 - 400 ng/mL	10 min	[10]

Experimental Protocols

Successful permeabilization requires careful optimization of the SLO concentration to balance efficiency and cell viability.



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Caption: General workflow for reversible cell permeabilization using SLO.

Protocol 1: Optimization of SLO Concentration

The goal is to find the SLO concentration that permeabilizes 60-80% of cells while maintaining high viability (>90%).^[3] This is the most critical step for success.

Materials:

- Adherent or suspension cells of interest
- **Streptolysin O (SLO)**, activated according to manufacturer's instructions (often requires reduction with DTT or TCEP)^{[12][18][19]}
- Permeabilization Buffer (e.g., Calcium-free DPBS or HBSS)
- Membrane-impermeant fluorescent dye (e.g., Propidium Iodide (PI) at 1 µg/mL or Trypan Blue)
- Complete culture medium
- 96-well plate (for microscopy) or FACS tubes (for flow cytometry)

Methodology:

- **Cell Plating:** Seed cells to achieve 70-80% confluency (for adherent cells) or a concentration of 1×10^6 cells/mL (for suspension cells) on the day of the experiment.
- **SLO Dilution Series:** Prepare a series of SLO dilutions in cold permeabilization buffer. A typical starting range for many cell lines is 0 to 500 ng/mL, but this may need to be adjusted.^{[12][17]}
- **Cell Preparation:** Wash cells twice with cold permeabilization buffer.
- **SLO Incubation:** Add the SLO dilutions to the cells. For adherent cells, add to wells. For suspension cells, add to cell pellets and resuspend.
- **Binding Step:** Incubate the cells with SLO on ice for 10-15 minutes to allow the toxin to bind to the plasma membrane without forming pores.^{[7][17]}
- **Pore Formation:** Transfer the plate or tubes to a 37°C incubator for 10-15 minutes to induce pore formation.^{[7][12]}

- Staining: Add the membrane-impermeant dye (e.g., PI) to each condition and incubate for an additional 5 minutes at 37°C.
- Analysis:
 - Microscopy: Observe the cells under a fluorescence microscope. Count the percentage of fluorescent (permeabilized) cells versus total cells in multiple fields of view for each SLO concentration.
 - Flow Cytometry: Wash cells once with cold buffer, resuspend, and analyze immediately. Quantify the percentage of PI-positive cells.
- Determine Optimal Concentration: Select the SLO concentration that results in 60-80% permeabilized cells with minimal signs of cell lysis or morphological damage.^[3] An optimal concentration should show >50% of cells stained by a delivered fluorescent probe, with dead cells stained by propidium iodide at a minimum (<10%).^[12]

Protocol 2: Reversible Permeabilization for Macromolecule Delivery

This protocol uses the optimized SLO concentration from Protocol 1 to deliver a protein of interest into the cytosol.

Materials:

- Optimized concentration of activated SLO
- Macromolecule of interest (e.g., fluorescently-labeled antibody, purified protein) diluted in permeabilization buffer
- Permeabilization Buffer (e.g., Calcium-free DPBS)
- Resealing/Recovery Buffer (Complete culture medium or DPBS supplemented with 1-2 mM CaCl_2)^[3]
- Cells prepared as in Protocol 1

Methodology:

- Cell Preparation: Wash cells twice with cold permeabilization buffer.
- Permeabilization: Add the optimized concentration of SLO mixed with the macromolecule of interest to the cells.
- Binding Step: Incubate on ice for 10-15 minutes to allow SLO binding.[3]
- Pore Formation & Delivery: Transfer to a 37°C incubator for 10-15 minutes. During this time, pores form and the macromolecule diffuses into the cytosol.[3]
- Wash: Gently wash the cells three times with cold permeabilization buffer to remove unbound SLO and extracellular macromolecules. This step is crucial to prevent further permeabilization and reduce background signal.
- Resealing: Add warm (37°C) Resealing/Recovery Buffer to the cells. The presence of calcium will initiate the membrane repair process.[3]
- Recovery: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for complete membrane resealing.[3] Cellular ATP levels should recover during this time.[10]
- Downstream Analysis: The cells are now ready for functional assays, live-cell imaging, or fixation for immunofluorescence. Resealed cells can remain viable for days and retain the capacity to proliferate.[9][10]

Protocol 3: Assessment of Cell Viability Post-Permeabilization

It is essential to confirm that the permeabilization and resealing process did not unduly harm the cells.

Methodology 3A: Propidium Iodide Staining

- Procedure: After the recovery period in Protocol 2, add Propidium Iodide (1 µg/mL) to a sample of the treated cells and control (unpermeabilized) cells.

- Analysis: Analyze immediately by flow cytometry or fluorescence microscopy.
- Expected Result: A viable, successfully resealed cell population will show minimal PI staining, comparable to the negative control.

Methodology 3B: Metabolic Assay (e.g., WST-1/MTT)

- Principle: These colorimetric assays measure the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial dehydrogenases, which is proportional to the number of viable cells.[\[20\]](#)[\[21\]](#)
- Procedure: After the recovery period, add the WST-1 or MTT reagent to the cells according to the manufacturer's protocol.[\[21\]](#)[\[22\]](#) Incubate for 1-4 hours at 37°C.
- Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.
- Expected Result: The absorbance of the SLO-treated cells should be similar to that of untreated control cells, indicating preserved metabolic activity and viability.

Methodology 3C: ATP Measurement

- Principle: Cellular ATP levels drop during permeabilization but should recover after successful resealing.[\[10\]](#)
- Procedure: Lyse cells at different time points after initiating resealing.
- Analysis: Measure ATP levels using a commercially available luminescence-based kit.
- Expected Result: ATP levels should return to near-control levels within the 60-minute recovery period.[\[10\]](#)

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